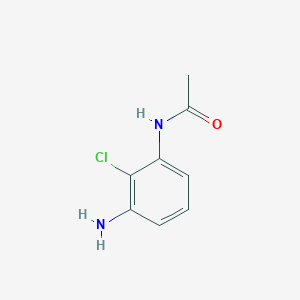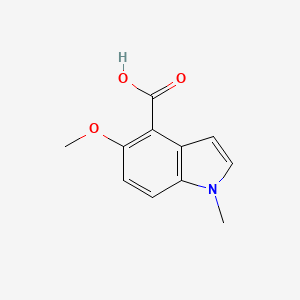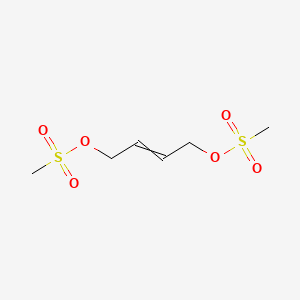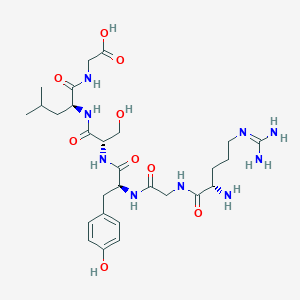![molecular formula C18H18ClN3S B15358749 3-[(4-chlorophenyl)sulfanyl]-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15358749.png)
3-[(4-chlorophenyl)sulfanyl]-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)sulfanyl-2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine is a complex organic compound featuring a pyrrolopyridine core with a chlorophenyl sulfanyl group and a piperidinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)sulfanyl-2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , where a suitable boronic acid derivative of the pyrrolopyridine core is coupled with a chlorophenyl sulfanyl piperidinyl halide under palladium-catalyzed conditions. The reaction is usually carried out in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening can optimize reaction conditions and improve yield. Additionally, green chemistry principles are often applied to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides in the presence of a base.
Addition Reactions: Electrophilic addition reactions can be facilitated by strong acids such as sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Formation of corresponding sulfonic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Generation of substituted pyrrolopyridines.
Addition: Formation of adducts with various electrophiles.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: Biologically, 3-(4-chlorophenyl)sulfanyl-2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine exhibits various activities such as antiviral, anti-inflammatory, and anticancer properties . It can interact with multiple biological targets, making it a valuable compound for drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its potential therapeutic effects. Its ability to modulate biological pathways makes it a candidate for the treatment of diseases such as cancer, diabetes, and infectious diseases.
Industry: Industrially, this compound can be used in the development of new materials and chemicals. Its unique properties may contribute to advancements in fields such as materials science and nanotechnology.
Mécanisme D'action
The mechanism by which 3-(4-chlorophenyl)sulfanyl-2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine exerts its effects involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but may have different substituents.
Indole derivatives: Other indole-based compounds with varying functional groups and biological activities.
Chlorophenyl sulfanyl compounds: Compounds containing a chlorophenyl sulfanyl group with diverse chemical and biological properties.
Uniqueness: 3-(4-Chlorophenyl)sulfanyl-2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C18H18ClN3S |
|---|---|
Poids moléculaire |
343.9 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)sulfanyl-2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C18H18ClN3S/c19-13-3-5-14(6-4-13)23-17-15-2-1-9-21-18(15)22-16(17)12-7-10-20-11-8-12/h1-6,9,12,20H,7-8,10-11H2,(H,21,22) |
Clé InChI |
CRKJAVQWOWRITR-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=C(C3=C(N2)N=CC=C3)SC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[6-(2,5-dichlorophenyl)pyridin-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B15358684.png)
![1-[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carboxylic acid](/img/structure/B15358688.png)
![propyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15358702.png)
![5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)






![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]-N-methylcarbamate](/img/structure/B15358754.png)
